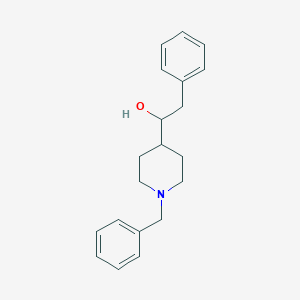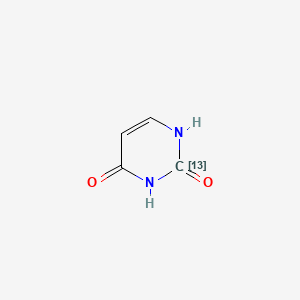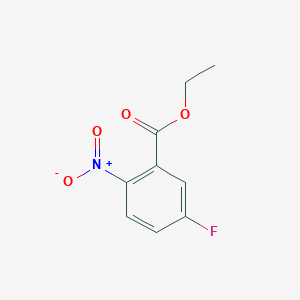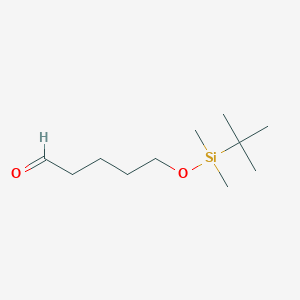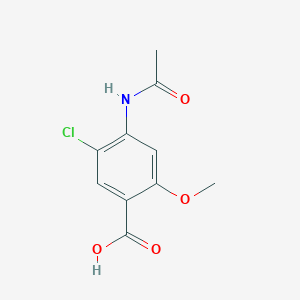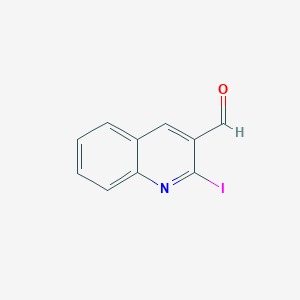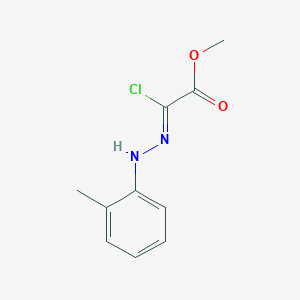
Acetic Acid, Chloro((2-methylphenyl)hydrazono)-, Methyl Ester
Overview
Description
Acetic Acid, Chloro((2-methylphenyl)hydrazono)-, Methyl Ester is a chemical compound that belongs to the class of hydrazones Hydrazones are a class of organic compounds characterized by the presence of the functional group R1R2C=NNH2
Mechanism of Action
Target of Action
Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting a broad spectrum of potential targets.
Mode of Action
It’s known that compounds with similar structures can undergo reactions at the benzylic position, involving free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the compound’s structure and its interaction with its targets.
Biochemical Pathways
Similar compounds have been found to affect a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities , suggesting a wide range of potential biochemical pathways that could be affected.
Result of Action
Similar compounds have been found to exhibit a variety of biological activities , suggesting a wide range of potential molecular and cellular effects.
Biochemical Analysis
Biochemical Properties
Acetic Acid, Chloro((2-methylphenyl)hydrazono)-, Methyl Ester plays a significant role in biochemical reactions, particularly in the formation of hydrazones. This compound interacts with various enzymes and proteins, including hydrazine and hydroxylamine, to form stable hydrazone derivatives . These interactions are essential for the compound’s function in biochemical assays and synthetic applications. The nature of these interactions involves nucleophilic attack by the nitrogen atom on the carbonyl carbon, leading to the formation of a hydrazone linkage .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. This compound has been shown to affect the activity of key signaling molecules, leading to alterations in cellular responses . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular functions and metabolic pathways .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. This compound can bind to specific enzymes and proteins, leading to enzyme inhibition or activation . For example, it can inhibit the activity of certain oxidoreductases by forming stable hydrazone complexes with the enzyme’s active site . These interactions result in changes in gene expression and cellular metabolism, contributing to the compound’s overall biochemical effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. This compound is relatively stable under standard laboratory conditions, but it can undergo hydrolysis and other degradation reactions over extended periods . Long-term studies have shown that the compound’s effects on cellular function can diminish over time, highlighting the importance of proper storage and handling to maintain its efficacy .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can exhibit beneficial effects on cellular function and metabolic pathways . At higher doses, it may cause toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . Threshold effects have been observed, indicating that careful dosage optimization is necessary for safe and effective use in research and therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors to influence metabolic flux and metabolite levels . This compound can be metabolized by specific oxidoreductases and hydrolases, leading to the formation of intermediate metabolites that participate in further biochemical reactions . These metabolic pathways are crucial for understanding the compound’s overall impact on cellular metabolism and function .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins . This compound can be actively transported across cellular membranes by specific transporters, facilitating its accumulation in target tissues . Additionally, binding to intracellular proteins can influence its localization and distribution within cells, affecting its overall activity and function .
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which are essential for its activity and function . This compound can be targeted to specific cellular compartments or organelles through post-translational modifications and targeting signals . For example, it may localize to the mitochondria or nucleus, where it can exert its biochemical effects on cellular metabolism and gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetic Acid, Chloro((2-methylphenyl)hydrazono)-, Methyl Ester typically involves the reaction of 2-methylphenylhydrazine with chloroacetic acid, followed by esterification with methanol. The reaction conditions often require the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, where the hydrazone group is oxidized to form corresponding azo compounds.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.
Substitution: The chloro group in the compound can be substituted with other nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Azo compounds
Reduction: Hydrazine derivatives
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Acetic Acid, Chloro((2-methylphenyl)hydrazono)-, Methyl Ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound can be used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
- Acetic Acid, Chloro((2-methylphenyl)hydrazono)-, Ethyl Ester
- Acetic Acid, Chloro((2-methylphenyl)hydrazono)-, Propyl Ester
- Acetic Acid, Chloro((2-methylphenyl)hydrazono)-, Butyl Ester
Uniqueness
Acetic Acid, Chloro((2-methylphenyl)hydrazono)-, Methyl Ester is unique due to its specific ester group, which can influence its reactivity and interaction with biological targets. The methyl ester group can enhance the compound’s solubility and stability, making it more suitable for certain applications compared to its ethyl, propyl, and butyl counterparts.
Properties
IUPAC Name |
methyl (2Z)-2-chloro-2-[(2-methylphenyl)hydrazinylidene]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O2/c1-7-5-3-4-6-8(7)12-13-9(11)10(14)15-2/h3-6,12H,1-2H3/b13-9- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABRATOLIWLJHJQ-LCYFTJDESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NN=C(C(=O)OC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1N/N=C(/C(=O)OC)\Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
96722-48-4 | |
| Record name | Acetic acid, chloro((2-methylphenyl)hydrazono)-, methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096722484 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





